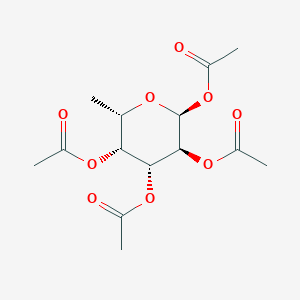

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose

Overview

Description

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a multi-functional compound extensively employed in the biomedical field . Its utilization in the synthesis of glycoconjugates is due to its role in facilitating cellular recognition events . It is also used in glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo .

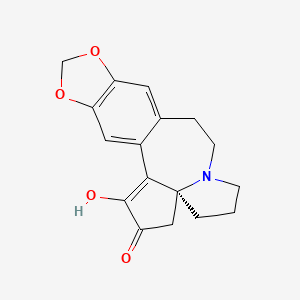

Molecular Structure Analysis

The molecular formula of this compound is C14H20O9 . The molecular weight is 332.3 .Physical And Chemical Properties Analysis

This compound is a solid substance . Its melting point is between 90-95 °C . The predicted boiling point is 371.4±42.0 °C and the predicted density is 1.26±0.1 g/cm3 .Scientific Research Applications

Molecular Dynamics and NMR Studies : In a study by Rutherford et al. (1994), 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, as part of the sialyl Lewis-X tetrasaccharide, was examined using molecular dynamics and NMR. This research provides insights into the internal motions and conformational states of the molecule, which are critical for understanding its interactions in biological systems (Rutherford, Spackman, Simpson, & Homans, 1994).

Enzymatic Hydrolysis Studies : Yaphe and Morgan (1959) conducted research on the enzymatic hydrolysis of Fucoidin, which is composed of L-fucopyranose units. Their findings contribute to the understanding of the structural properties and enzymatic behavior of fucopyranose-containing compounds (Yaphe & Morgan, 1959).

Synthesis and Application in Glycoprotein Studies : Uozumi et al. (1996) developed an assay method for GDP-L-Fuc:N-acetyl-beta-D-glucosaminide alpha 1-6fucosyltransferase activity, which involves this compound. This method is pivotal for understanding the glycosylation processes in proteins (Uozumi et al., 1996).

Synthetic Applications : Hou and Kováč (2008) demonstrated the synthesis of 1,2,3,4-Tetra-O-acetyl-α,β-D-fucopyranose, which is key for chemical synthesis of various biologically important compounds, such as anthrose (Hou & Kováč, 2008).

Agricultural and Plant Protection Applications : Flors et al. (2003) explored the use of 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose derivatives in inducing resistance against fungal pathogens in tomato plants. This research is significant for developing novel plant protection strategies (Flors, Miralles, González-Bosch, Carda, & García-Agustín, 2003).

Anticoagulant Activity Studies : Church et al. (1989) investigated the antithrombin effects of fucoidan, which primarily contains L-fucopyranose. Understanding these effects is crucial for developing new anticoagulant therapies (Church, Meade, Treanor, & Whinna, 1989).

Mechanism of Action

Target of Action

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose is a paramount compound in the biomedical field . It is used in glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo . This suggests that the primary targets of this compound are fucosylated glycans, which play a crucial role in cellular recognition events .

Mode of Action

It is known to selectively engage disease mechanisms, thereby facilitating the efficacious treatment across a multitude of conditions .

Biochemical Pathways

this compound is involved in the synthesis of pharmaceutical agents that combat diverse maladies such as cancer, inflammation, and infectious diseases . It is also used in the industrial production of L-amino acids . The enantiomers are obtained by enzymatic hydrolysis of the racemic mixture with lipases .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its use in the synthesis of pharmaceutical agents that combat various diseases . It is also used as a biocatalyst in the industrial production of L-amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C , suggesting that temperature can affect its stability.

Safety and Hazards

When handling 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

[(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQMGQQOGJIDKJ-CSHNMWLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid](/img/structure/B1631656.png)